molecular formula C12H6Cl2N6S B12219949 3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol

3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol

Cat. No.: B12219949
M. Wt: 337.2 g/mol
InChI Key: VLPFLNHVXIAKDA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Heterocyclic Ring System Classification

The compound 3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol (CAS: 844854-37-1) is a polycyclic heteroaromatic system comprising three fused rings: pyrazolo, triazolo, and pyrimidine. Its IUPAC name is derived through systematic prioritization of parent rings and substituents:

  • Parent ring identification : The pyrimidine ring serves as the base structure due to its higher priority in the fused system.
  • Fusion notation : The pyrazolo[5,4-d] ring is fused to the pyrimidine at positions 5 and 4 (denoted by the [5,4-d] suffix), while the triazolo[4,3-e] ring is fused at positions 4 and 3 (denoted by [4,3-e]).
  • Substituent numbering :
    • A 3,4-dichlorophenyl group is attached to position 3 of the pyrazolo ring.
    • A thiol (-SH) group occupies position 7 of the pyrimidine ring.

The molecular formula is C₁₂H₆Cl₂N₆S , with a molecular weight of 337.19 g/mol . The SMILES notation (SC₁=NN=C₂C₃=C(N=CN₁₂)N(C₁=CC=C(Cl)C(Cl)=C₁)N=C₃ ) confirms the connectivity and substituent positions.

Heterocyclic Classification :

Ring System Ring Size Heteroatoms Aromaticity
Pyrimidine 6-membered 2N at 1,3 Aromatic
Pyrazolo[5,4-d] 5-membered 2N at 1,2 Aromatic
Triazolo[4,3-e] 5-membered 3N at 1,2,4 Aromatic

The fused system exhibits extended π-conjugation, stabilized by the planar arrangement of heteroatoms.

Molecular Geometry and Conformational Analysis

The compound adopts a nearly planar geometry due to sp² hybridization across all fused rings, as evidenced by crystallographic data from analogous pyrazolo-triazolo-pyrimidine systems. Key structural features include:

Bond Lengths and Angles :

Bond/Angle Value (Å/°) Comparison to Standard
C-N (pyrimidine) 1.33–1.38 Shorter than single C-N (1.47 Å)
N-N (triazolo) 1.31–1.35 Consistent with aromatic systems
C-S (thiol) 1.78–1.82 Typical for C-S single bonds
Dihedral (phenyl vs. core) 45–60° Steric hindrance from Cl substituents

Conformational Flexibility :

  • The 3,4-dichlorophenyl group exhibits restricted rotation due to steric interactions with the fused triazolo ring.
  • The thiol group at position 7 adopts a trans conformation relative to the pyrimidine ring to minimize lone pair repulsion.

Computational studies (DFT/B3LYP-6-311G) on similar systems predict a HOMO-LUMO gap of **4.2–4.8 eV , indicating high stability and limited reactivity in the ground state.

Electron Delocalization in Fused Pyrazolo-Triazolo-Pyrimidine Systems

The fused ring system exhibits extensive electron delocalization, as demonstrated by UV-Vis spectroscopy and computational analyses:

Electronic Transitions :

Transition Type λₘₐₓ (nm) Solvent Assignment
π→π* 270–290 DMF Aromatic core excitation
n→π* 320–340 Dioxane Lone pair (S, N) to π*

Key Delocalization Features :

  • Aromatic Stabilization : The 10π-electron system across the fused rings satisfies Hückel’s rule, with resonance contributors showing equal charge distribution.
  • Substituent Effects :
    • Electron-withdrawing Cl groups on the phenyl ring reduce electron density at the pyrazolo N1 position, polarizing the π-system.
    • The thiol group donates electrons via resonance, increasing electron density at the pyrimidine C7 position.

Charge Distribution (Natural Bond Orbital Analysis) :

Atom Charge (e)
Pyrimidine N1 -0.45
Triazolo N4 -0.38
Thiol S7 -0.12
Cl (phenyl) -0.18

Data from analogous compounds show that delocalization enhances thermal stability (decomposition >300°C) and redox activity, with oxidation potentials near +1.2 V vs. SCE .

Properties

Molecular Formula

C12H6Cl2N6S

Molecular Weight

337.2 g/mol

IUPAC Name

10-(3,4-dichlorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraene-5-thione

InChI

InChI=1S/C12H6Cl2N6S/c13-8-2-1-6(3-9(8)14)20-10-7(4-16-20)11-17-18-12(21)19(11)5-15-10/h1-5H,(H,18,21)

InChI Key

VLPFLNHVXIAKDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C3=C(C=N2)C4=NNC(=S)N4C=N3)Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol typically follows a modular approach, with the sequential construction of the heterocyclic rings followed by appropriate functionalization. The general synthetic pathway can be divided into four major stages:

Formation of the Pyrazole Core

The initial step involves the formation of a suitably substituted pyrazole core, which serves as the foundation for the construction of the fused heterocyclic system. This typically begins with the reaction of a hydrazine derivative with a β-dicarbonyl compound to establish the pyrazole ring.

Construction of the Triazole Ring

The second stage involves the formation of the triazole ring fused to the pyrazole moiety. This can be achieved through various approaches, including the transformation of amino-functionalized pyrazoles to triazole systems through reaction with appropriate reagents.

Pyrimidine Ring Formation

The pyrimidine ring is subsequently constructed to complete the core tricyclic system. This typically involves the cyclization of appropriate intermediates containing reactive functional groups that facilitate ring closure under specific reaction conditions.

Introduction of the 3-(3,4-Dichlorophenyl) Substituent and 7-Thiol Group

Detailed Synthetic Pathways

Multi-Step Synthetic Approach

A comprehensive multi-step approach for the synthesis of 3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol involves the following sequence of reactions:

Synthesis of 4-Amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol Intermediate

The synthesis begins with the preparation of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, a key building block for the construction of the triazole moiety:

  • React 3,4-dichlorobenzoic acid with hydrazine hydrate to form 3,4-dichlorobenzohydrazide
  • Treat the resultant hydrazide with carbon disulfide in basic conditions to form potassium dithiocarbazate
  • Cyclize with hydrazine hydrate to yield 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol
Formation of the Pyrazolo-Triazole Core

The pyrazolo-triazole core is constructed through the reaction of the previously synthesized intermediate with an appropriate β-dicarbonyl compound:

  • React 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with a β-dicarbonyl compound (e.g., 3-oxo-3-phenylpropanenitrile) in glacial acetic acid
  • Carry out the reaction under reflux conditions for 4-6 hours
  • Isolate the pyrazolo-triazole core structure through precipitation and filtration
Completion of the Pyrazolo-Triazolo-Pyrimidine Scaffold

The pyrimidine ring is subsequently formed to complete the tricyclic scaffold:

  • React the pyrazolo-triazole intermediate with an appropriate reagent (e.g., formamidine acetate or triethyl orthoformate) in dimethylformamide
  • Conduct the reaction at elevated temperature (120-140°C) for 8-12 hours
  • Isolate the resulting pyrazolo-triazolo-pyrimidine core structure
Introduction of the Thiol Group at Position 7

The thiol functionality at position 7 is introduced through the following steps:

  • React the pyrazolo-triazolo-pyrimidine intermediate with a thionation agent (e.g., phosphorus pentasulfide or Lawesson's reagent) in anhydrous conditions
  • Alternatively, use thiourea as a thiol donor in the presence of a catalytic amount of HCl
  • Purify the product through column chromatography or recrystallization

Alternative Synthetic Route via Thiol-Modified Intermediates

An alternative approach involves the synthesis of thiol-bearing intermediates before the construction of the complete heterocyclic system:

Preparation of 4-Amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
  • React 3,4-dichlorobenzoic acid with thiosemicarbazide in phosphorus oxychloride
  • Cyclize the intermediate in basic conditions to form 4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Construction of the Complete Heterocyclic System
  • React the thiol-bearing triazole with appropriate building blocks to construct the pyrazole and pyrimidine rings
  • Utilize microwave irradiation to enhance reaction efficiency and reduce reaction times

Catalytic Methods for Enhanced Synthesis

Catalytic approaches can significantly improve the efficiency of the synthetic process:

Copper-Catalyzed Coupling for Thiol Incorporation
  • Employ copper-mediated Chan-Lam coupling for the incorporation of the thiol group
  • Use copper(II) acetate as the catalyst in the presence of an appropriate base (e.g., pyridine or triethylamine)
  • Conduct the reaction under mild conditions (room temperature to 50°C) in an appropriate solvent such as dichloromethane or dioxane

Reaction Conditions and Parameters

The synthesis of 3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol requires careful control of reaction conditions to ensure optimal yield and purity. The following table summarizes the key parameters for each synthetic stage:

Synthetic Stage Reagents Solvent Temperature (°C) Time (h) Catalyst/Additive Expected Yield (%)
Triazole formation 3,4-dichlorobenzohydrazide, CS₂, KOH Ethanol 70-80 4-6 KOH 75-85
Pyrazole formation β-dicarbonyl compound Acetic acid 100-110 4-6 Catalytic HCl 65-75
Pyrimidine cyclization Formamidine acetate or triethyl orthoformate DMF 120-140 8-12 - 60-70
Thiol incorporation P₂S₅ or Lawesson's reagent Toluene or THF 80-100 3-5 - 50-60
Copper-catalyzed thiolation Thiourea derivatives DCM 25-50 2-4 Cu(OAc)₂, Et₃N 70-80

Spectroscopic Characterization and Structure Confirmation

The structure of 3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol can be confirmed through various spectroscopic techniques:

¹H NMR Spectroscopy

Characteristic signals in the ¹H NMR spectrum include:

  • Aromatic protons of the 3,4-dichlorophenyl group (δ 7.3-8.0 ppm)
  • Thiol proton (SH) appearing as a singlet (δ 2.5-3.5 ppm)
  • Pyrazole CH proton (if present) as a singlet (δ 8.0-8.5 ppm)

¹³C NMR Spectroscopy

Key carbon signals include:

  • Aromatic carbons of the dichlorophenyl group (δ 125-140 ppm)
  • Quaternary carbons of the heterocyclic rings (δ 145-165 ppm)
  • Carbon bearing the thiol group (δ 160-170 ppm)

IR Spectroscopy

Characteristic IR absorption bands include:

  • S-H stretching (2550-2600 cm⁻¹)
  • C=N stretching (1600-1650 cm⁻¹)
  • C-Cl stretching (700-800 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis typically shows:

  • Molecular ion peak corresponding to the molecular weight of the compound
  • Characteristic fragmentation pattern showing loss of thiol group and cleavage of the heterocyclic system

Mechanistic Considerations

Triazole Ring Formation

The formation of the triazole ring typically follows a mechanism involving nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and dehydration. The presence of the 3,4-dichlorophenyl group can influence the reactivity of the intermediates due to its electron-withdrawing nature.

Thiol Group Introduction

The incorporation of the thiol group at position 7 can follow different mechanistic pathways depending on the method employed:

  • When using thionation agents like P₂S₅, the mechanism involves the conversion of a carbonyl group to a thiocarbonyl, followed by appropriate functional group transformations.

  • In the case of copper-catalyzed thiolation, the mechanism typically involves the formation of a copper-thiolate complex, followed by reductive elimination to form the carbon-sulfur bond.

Purification and Isolation Techniques

The purification and isolation of 3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol typically involve the following techniques:

Column Chromatography

Column chromatography using silica gel as the stationary phase and an appropriate solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures) is commonly employed for the purification of intermediate and final products.

Recrystallization

Recrystallization from suitable solvents such as ethanol, methanol, or acetonitrile, often with the addition of water as an anti-solvent, is an effective method for obtaining high-purity crystalline product.

Monitoring of Reaction Progress and Product Purity

Thin Layer Chromatography (TLC) is routinely used to monitor reaction progress and assess product purity. HPLC analysis may also be employed for more precise determination of purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro or carbonyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic chlorines can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol involves:

Comparison with Similar Compounds

Compound 1 : 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one

  • Core structure : Pyrrolo-thiazolo-pyrimidine fused with triazolo-thiadiazine.
  • Substituents: 4-Methoxyphenyl, phenyl groups, and a thiadiazinone moiety.
  • Key differences : Replaces the pyrazolo-triazolo-pyrimidine core with a pyrrolo-thiazolo-pyrimidine system, reducing nitrogen density but introducing sulfur .

Compound 2 : 7-(3,4-Dichlorophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one (Y020-3549)

  • Core structure: Pyrazolo-pyrido-triazolo-pyrimidinone.
  • Substituents : 3,4-Dichlorophenyl, ethyl, and phenyl groups.
  • Key differences : Incorporates a pyridine ring instead of a triazole, altering electron distribution and solubility .

Compound 3 : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (e.g., compounds 6 and 8 from )

  • Core structure : Isomeric pyrazolo-triazolo-pyrimidine systems.
  • Substituents : Varied aryl and hydrazine groups.
  • Key differences : Positional isomerism in the triazole ring affects π-stacking interactions and thermal stability .

Functional Group and Reactivity Comparisons

Compound Core Structure Key Substituents Reactivity Highlights Reference
Target Compound Pyrazolo-triazolo-pyrimidine 3,4-Dichlorophenyl, -SH Thiol group enables disulfide formation
Y020-3549 Pyrazolo-pyrido-triazinone 3,4-Dichlorophenyl, ethyl Lactam carbonyl enhances hydrogen bonding
Compound 8 () Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl, triazole-thiol Thiol participates in heterocyclization
EP 3 950 692 A1 () Pyrrolo-triazolo-pyrazine Tosyl, cyclopentane Tosyl group aids in protecting amine sites

Key observations :

  • Electron-withdrawing groups : The 3,4-dichlorophenyl group in the target compound and Y020-3549 increases electrophilicity compared to methoxy-substituted analogues .
  • Thiol vs. lactam : The target compound’s thiol group offers distinct redox and coordination chemistry, whereas Y020-3549’s lactam carbonyl enhances polarity .

Biological Activity

3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol is a complex heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This compound features a unique structural combination of a pyrazolo[5,4-d]pyrimidine core with a triazolo[4,3-e]pyrimidine ring and a thiol group at the 7th position. The presence of the 3,4-dichlorophenyl group enhances its chemical properties and biological activities.

The primary biological activity of 3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol is attributed to its inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation; thus, its inhibition leads to:

  • Suppression of cell proliferation
  • Induction of apoptosis in cancer cells

This mechanism makes the compound a promising candidate for targeted cancer therapy as it selectively acts against tumor cells while sparing normal cells.

Anticancer Properties

Research has shown that the compound exhibits significant anticancer properties. For instance:

  • In vitro studies demonstrated that treatment with 3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol resulted in reduced proliferation rates in various cancer cell lines. Specifically, it was effective against gastric cancer cell lines like MGC-803 by inhibiting the activity of lysine-specific demethylase 1 (LSD1), which is often overexpressed in malignant tumors .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that the presence of the thiol group and the 3,4-dichlorophenyl moiety plays a pivotal role in enhancing the compound's biological activity. The following table summarizes some related compounds and their observed biological activities:

Compound Name Structural Features Biological Activity
3-(4-Chlorophenyl)-7-methylpyrazolo[3,4-d]pyrimidineChlorophenyl groupAntimicrobial
7-Amino-5-methylpyrazolo[1,5-a]pyrimidineAmino groupAntitumor
6-Hydroxypyrazolo[3,4-d]pyrimidineHydroxyl groupAnti-inflammatory
3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thiol Thiol and dichlorophenyl groupsCDK2 inhibition leading to apoptosis

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps often include:

  • Formation of the pyrazole ring.
  • Cyclization to form the triazole and pyrimidine rings.
  • Introduction of the thiol group through specific reagents under controlled conditions.

These synthetic routes are crucial for obtaining high yields and purity necessary for biological evaluations.

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